molecular formula C20H16FN5 B4542471 N-(4,6-dimethyl-2-pyrimidinyl)-6-fluoro-4-phenyl-2-quinazolinamine

N-(4,6-dimethyl-2-pyrimidinyl)-6-fluoro-4-phenyl-2-quinazolinamine

Cat. No. B4542471
M. Wt: 345.4 g/mol
InChI Key: DCIXNGXXGGZTBU-UHFFFAOYSA-N
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Description

The compound is a quinazoline derivative, a class of compounds known for their diverse biological activities and chemical properties. Quinazolines have been extensively studied for their potential in medicinal chemistry and synthetic applications.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the use of N,N-dimethylformamide (DMF) and N,N-dimethylethanolamine (DMEA) as carbon synthons. These methods facilitate the formation of quinazolin-4-ones and other related heterocycles through green and efficient processes. Notably, the use of elemental iodine and Cu(II) catalysis has been highlighted as effective for the synthesis of these compounds under mild conditions, showcasing the versatility of quinazoline chemistry in accommodating various functional groups (Li et al., 2021); (Geng et al., 2022).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been explored through various analytical techniques, including IR, UV–Vis, NMR, and X-ray crystallography. These studies reveal the intricate details of the quinazoline scaffold and its tautomeric forms, providing insight into the stability and electronic properties of these compounds (Bubbly et al., 2012).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, including oxidative coupling, annulation, and amination of sp3 C-H bonds. These reactions are pivotal in diversifying the quinazoline core and introducing functional groups that enhance the compound's chemical properties and biological activity (Mohammed et al., 2015).

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5/c1-12-10-13(2)23-19(22-12)26-20-24-17-9-8-15(21)11-16(17)18(25-20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIXNGXXGGZTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=C(C=C(C=C3)F)C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,6-dimethyl-2-pyrimidinyl)-6-fluoro-4-phenyl-2-quinazolinamine
Reactant of Route 2
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N-(4,6-dimethyl-2-pyrimidinyl)-6-fluoro-4-phenyl-2-quinazolinamine
Reactant of Route 3
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N-(4,6-dimethyl-2-pyrimidinyl)-6-fluoro-4-phenyl-2-quinazolinamine
Reactant of Route 4
N-(4,6-dimethyl-2-pyrimidinyl)-6-fluoro-4-phenyl-2-quinazolinamine
Reactant of Route 5
N-(4,6-dimethyl-2-pyrimidinyl)-6-fluoro-4-phenyl-2-quinazolinamine
Reactant of Route 6
N-(4,6-dimethyl-2-pyrimidinyl)-6-fluoro-4-phenyl-2-quinazolinamine

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